![molecular formula C13H8N4S B5558149 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)
8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as thienotriazolopyrimidine derivatives, often involves oxidative cyclization processes. For instance, a mild and efficient synthesis route for new 3-phenylthienotriazolopyrimidine derivatives has been developed using iodobenzene diacetate, showcasing the oxidative cyclization of thienopyrimidinyl hydrazones at room temperature to yield high-quality compounds (Joe, Son, & Song, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- A study by Joe et al. (2008) developed a mild and efficient synthesis of new 3-phenylthienotriazolopyrimidine derivatives, highlighting the oxidative cyclization of thienopyrimidinyl hydrazones using iodobenzene diacetate. This method allows for the creation of derivatives at room temperature with high yield, showcasing the versatility of these compounds in chemical synthesis (Byeoung Sun Joe, H. Son, & Yang-Heon Song, 2008).
- Desenko et al. (2006) discussed the condensation of 5-amino-4-phenyl-1,2,3-triazole with chalcones, leading to the synthesis of 6,7-dihydro-(1,2,3)-triazolo[1,5-a]pyrimidines. This study provided insights into the tautomeric equilibrium of the compounds, contributing to the understanding of their chemical behavior (Sergey M. Desenko et al., 2006).
Potential Biological Activities
- The study by El-Agrody et al. (2001) focused on the synthesis of various pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines, exploring their antimicrobial activity. Some synthesized compounds exhibited moderate effects against bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (A. El-Agrody et al., 2001).
- Wang et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, evaluating their anti-inflammatory activity. One compound showed significant inhibition in the xylene-induced ear edema test, suggesting potential for developing anti-inflammatory treatments (Fusheng Pan et al., 2015).
- In the realm of anticonvulsant research, Wang et al. (2015) investigated the anticonvulsant activities of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. Their study highlighted compounds with high activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, presenting a promising avenue for anticonvulsant drug development (Shiben Wang et al., 2015).
Mecanismo De Acción
While the exact mechanism of action for 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is not specified in the retrieved papers, related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . They are also known to exhibit cytotoxic activities against certain cancer cell lines .
Direcciones Futuras
The future directions for research on 8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and related compounds could involve further exploration of their pharmacological effects, the development of more efficient synthesis methods, and the design of novel analogs with enhanced activities . The use of quantitative structure-activity relationship (QSAR) models could also be beneficial in predicting the properties of new compounds .
Propiedades
IUPAC Name |
11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4S/c1-2-4-9(5-3-1)11-6-10-12-16-15-8-17(12)7-14-13(10)18-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHOAMHRAVZHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
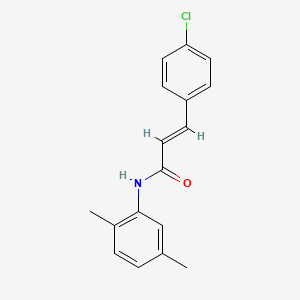
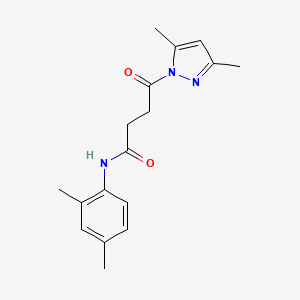
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)
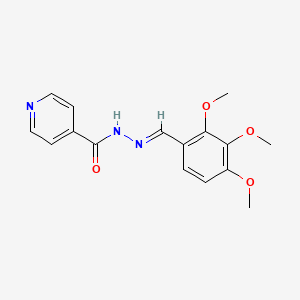
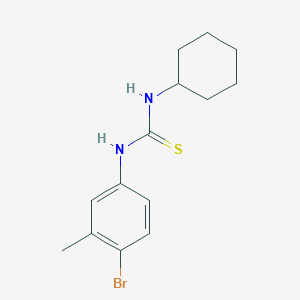
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B5558128.png)
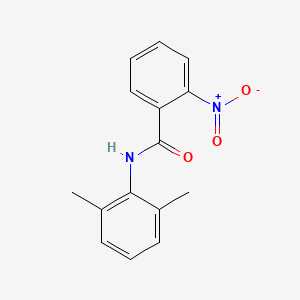
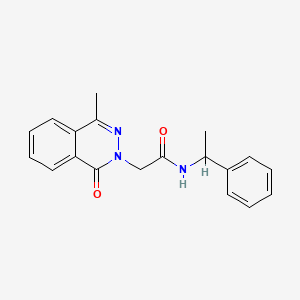
![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
